
(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is a complex organic compound with a unique structure that includes a diazenyl group and a quinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol typically involves the reaction of quinoxalinone derivatives with diazonium salts under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazenyl group. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid, which are used to generate the diazonium salt from an aromatic amine precursor.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the synthesis of the quinoxalinone core, followed by diazotization and coupling reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, amines, and other derivatives that retain the core structure of the original compound.
Scientific Research Applications
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable diazenyl group.
Mechanism of Action
The mechanism of action of 2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol involves its interaction with various molecular targets. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinoxalinone core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog that lacks the diazenyl group.
Quinoxalinone: The parent compound without the diazenyl substitution.
Diazenylbenzene: A compound with a similar diazenyl group but a different core structure.
Uniqueness
2-(Diazenylmethylidene)-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is unique due to the combination of the diazenyl group and the quinoxalinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C9H8N4O2/c10-11-5-7-6-12(14)8-3-1-2-4-9(8)13(7)15/h1-6H,10H2/b11-5+ |
InChI Key |
MHCGOLDPFILUKB-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/N)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NN)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


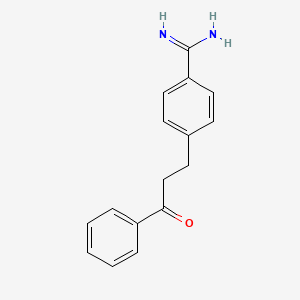

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)
![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
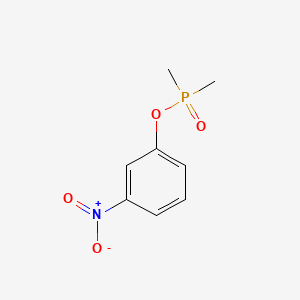

![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
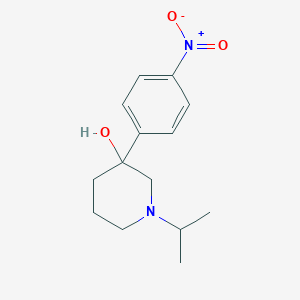
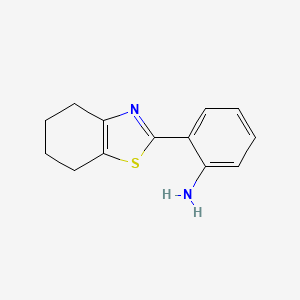
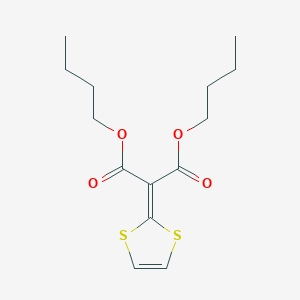

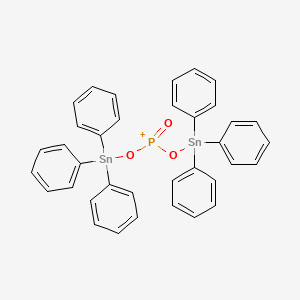
propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
